1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one
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Overview
Description
1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C13H17BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a 5-bromopentyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one typically involves a multi-step process:
Starting Material: The synthesis begins with 4-hydroxyacetophenone.
Ether Formation: The hydroxyl group of 4-hydroxyacetophenone is reacted with 5-bromopentyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents, often under reflux conditions.
Major Products
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in carboxylic acids or other oxidized products.
Scientific Research Applications
1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one depends on its specific application:
Neurological Effects: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, modulating their activity and influencing neurological functions.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(5-Chloropentyl)oxy]phenyl}ethan-1-one
- 1-{4-[(5-Fluoropentyl)oxy]phenyl}ethan-1-one
- 1-{4-[(5-Iodopentyl)oxy]phenyl}ethan-1-one
Uniqueness
1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be used as a handle for further functionalization, making this compound versatile for various synthetic applications.
Properties
CAS No. |
61270-21-1 |
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Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[4-(5-bromopentoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H17BrO2/c1-11(15)12-5-7-13(8-6-12)16-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
LHLRKVIRXCFOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCBr |
Origin of Product |
United States |
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